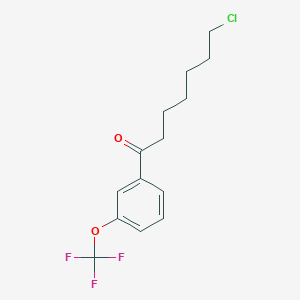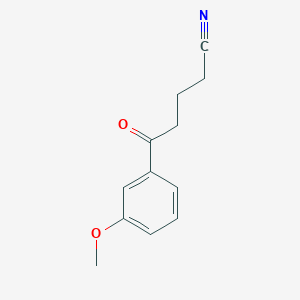
7-(4-Methylphenyl)-7-oxoheptanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds like “7-(4-Methylphenyl)-7-oxoheptanoic acid” belong to the class of organic compounds known as carboxylic acids . They contain a carboxyl group (-COOH) and are often involved in various biological processes .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like Friedel–Crafts acylation, where an aromatic compound (like toluene) reacts with an acyl chloride in the presence of a Lewis acid such as aluminium chloride .Molecular Structure Analysis
The molecular structure of similar compounds can be determined using techniques like nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
Reactions involving similar compounds often include electrophilic aromatic substitution and carbon–carbon bond forming chemistries .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For example, the melting point can be determined experimentally, and the solubility can be predicted based on the compound’s structure .Aplicaciones Científicas De Investigación
Synthesis and Intermediate Uses
- 7-(4-Methylphenyl)-7-oxoheptanoic acid has been used as an intermediate in various synthesis processes. For instance, methyl 7-oxoheptanoate, a related compound, is utilized for synthesizing key intermediates in the preparation of prostaglandins, indicating the potential use of this compound in similar pathways (Ballini & Petrini, 1984). This is further supported by studies showing the conversion of cycloheptanone to methyl 7-oxoheptanoate for prostaglandin synthesis (Wakharkar, Biswas, Borate, & Ponde, 1994).
Potential Medicinal Applications
- In medicinal research, derivatives of 7-oxoheptanoic acid have been explored for their biological activities. For instance, certain derivatives have shown moderate cytotoxicity against human epithelial lung carcinoma cells, suggesting the potential for anticancer applications (Nurieva, Zefirov, Zefirov, Kuznetsov, & Zefirova, 2015).
Chemical Synthesis and Characterization
- The chemical synthesis and characterization of this compound and its analogues are integral to understanding their potential applications. Various methods and pathways have been developed for synthesizing related compounds, providing insights into the synthesis of this compound (Ballini, Marcantoni, & Petrini, 1991).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
7-(4-methylphenyl)-7-oxoheptanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-11-7-9-12(10-8-11)13(15)5-3-2-4-6-14(16)17/h7-10H,2-6H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASKQGVDBXOXCAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645288 |
Source


|
| Record name | 7-(4-Methylphenyl)-7-oxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35333-09-6 |
Source


|
| Record name | 7-(4-Methylphenyl)-7-oxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3,5-Dimethylphenoxy)methyl]piperidine](/img/structure/B1325178.png)












